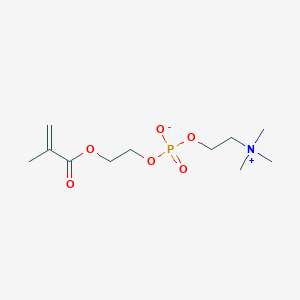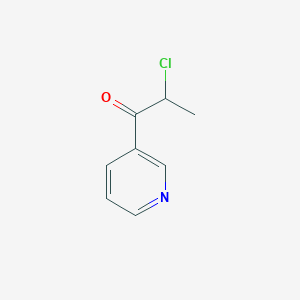
1-Propanone, 2-chloro-1-(3-pyridinyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(3-pyridinyl)-1-propanone is an organic compound with the molecular formula C8H8ClNO It is a chlorinated derivative of 1-(3-pyridinyl)-1-propanone, featuring a pyridine ring substituted with a chloro group and a propanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-pyridinyl)-1-propanone typically involves the chlorination of 1-(3-pyridinyl)-1-propanone. One common method is the reaction of 1-(3-pyridinyl)-1-propanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
[ \text{C}_8\text{H}_9\text{NO} + \text{SOCl}_2 \rightarrow \text{C}_8\text{H}_8\text{ClNO} + \text{SO}_2 + \text{HCl} ]
This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-1-(3-pyridinyl)-1-propanone can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to improved yields and purity of the final product. The use of automated systems also enhances safety and reduces the risk of exposure to hazardous chemicals.
化学反応の分析
Types of Reactions
2-Chloro-1-(3-pyridinyl)-1-propanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Oxidation: Performed in aqueous or mixed solvent systems under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-chloro-1-(3-pyridinyl)-1-propanol.
Oxidation: Formation of 2-chloro-1-(3-pyridinyl)-1-propanoic acid or other oxidized products.
科学的研究の応用
2-Chloro-1-(3-pyridinyl)-1-propanone has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Employed in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-1-(3-pyridinyl)-1-propanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The chloro group and the pyridine ring play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the biological system and the specific target.
類似化合物との比較
Similar Compounds
1-(3-Pyridinyl)-1-propanone: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-(2-pyridinyl)-1-propanone: Similar structure but with the chloro group on a different position of the pyridine ring, leading to different reactivity and biological activity.
2-Chloro-1-(4-pyridinyl)-1-propanone: Another isomer with the chloro group on the 4-position of the pyridine ring.
Uniqueness
2-Chloro-1-(3-pyridinyl)-1-propanone is unique due to the specific positioning of the chloro group on the 3-position of the pyridine ring. This positioning influences its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
特性
CAS番号 |
106430-50-6 |
|---|---|
分子式 |
C8H8ClNO |
分子量 |
169.61 g/mol |
IUPAC名 |
2-chloro-1-pyridin-3-ylpropan-1-one |
InChI |
InChI=1S/C8H8ClNO/c1-6(9)8(11)7-3-2-4-10-5-7/h2-6H,1H3 |
InChIキー |
FYCWIBLLNBAKIQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CN=CC=C1)Cl |
正規SMILES |
CC(C(=O)C1=CN=CC=C1)Cl |
同義語 |
1-Propanone, 2-chloro-1-(3-pyridinyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


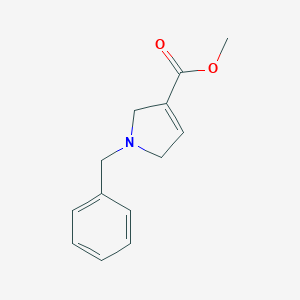


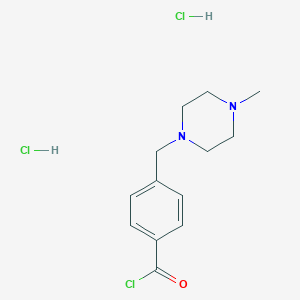
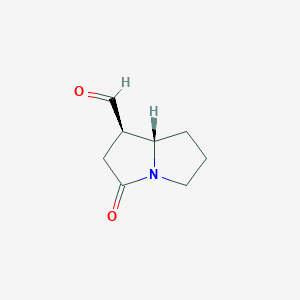
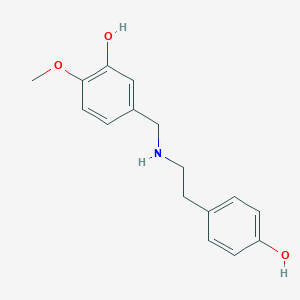



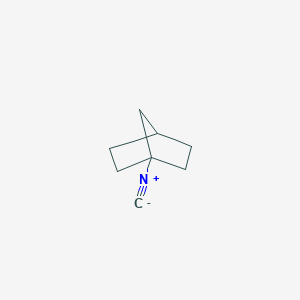
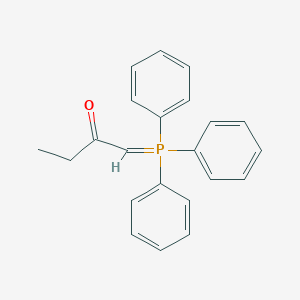
![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)

